molecular formula C6H14N2 B1623919 (3S)-piperidin-3-ylmethanamine CAS No. 174073-64-4

(3S)-piperidin-3-ylmethanamine

Cat. No.: B1623919
CAS No.: 174073-64-4
M. Wt: 114.19 g/mol
InChI Key: IPOVLZSJBYKHHU-LURJTMIESA-N
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Description

(3S)-piperidin-3-ylmethanamine is a chiral amine compound with a piperidine ring structure It is characterized by the presence of a methanamine group attached to the third carbon of the piperidine ring in the S-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-piperidin-3-ylmethanamine typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available (S)-piperidine-3-carboxylic acid.

    Reduction: The carboxylic acid group is reduced to an alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4).

    Amination: The alcohol is then converted to an amine through a substitution reaction with ammonia or an amine source under suitable conditions, such as the presence of a catalyst like palladium on carbon (Pd/C).

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as:

    Catalytic Hydrogenation: Using hydrogen gas and a metal catalyst to reduce the carboxylic acid directly to the amine.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: (3S)-piperidin-3-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form imines or nitriles using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to secondary or tertiary amines using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives like amides or ureas.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous or organic solvent.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Acyl chlorides or isocyanates in the presence of a base like triethylamine (Et3N).

Major Products:

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Amides or ureas.

Scientific Research Applications

(3S)-piperidin-3-ylmethanamine has diverse applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.

    Medicine: Explored for its role in the development of drugs targeting neurological disorders and as an intermediate in the synthesis of therapeutic agents.

    Industry: Utilized in the production of fine chemicals and as a starting material for agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (3S)-piperidin-3-ylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit the activity of enzymes by binding to their active sites.

    Receptor Modulation: It may interact with receptors, altering their signaling pathways and affecting cellular responses.

Comparison with Similar Compounds

(3S)-piperidin-3-ylmethanamine can be compared with other similar compounds, such as:

    (3R)-piperidin-3-ylmethanamine: The enantiomer of this compound, differing in the configuration at the third carbon.

    Piperidine: A simpler structure lacking the methanamine group.

    N-methylpiperidine: A derivative with a methyl group attached to the nitrogen atom.

Uniqueness:

    Chirality: The S-configuration at the third carbon imparts unique stereochemical properties.

    Functional Group: The presence of the methanamine group allows for diverse chemical modifications and applications.

By understanding the detailed properties and applications of this compound, researchers can leverage its potential in various scientific and industrial fields.

Properties

IUPAC Name

[(3S)-piperidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c7-4-6-2-1-3-8-5-6/h6,8H,1-5,7H2/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOVLZSJBYKHHU-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426711
Record name (3S)-piperidin-3-ylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174073-64-4
Record name (3S)-piperidin-3-ylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(3S)-piperidin-3-yl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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